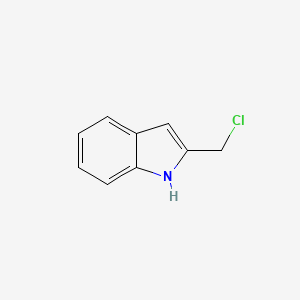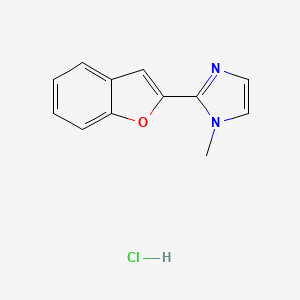![molecular formula C18H13N5O B8679548 5-(5-Methyl-[3,3'-bipyridin]-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 856570-73-5](/img/structure/B8679548.png)
5-(5-Methyl-[3,3'-bipyridin]-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
概要
説明
5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and its ability to form complex structures with metals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine typically involves the formation of the oxadiazole ring followed by its coupling with the bipyridine moiety. One common method is the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring . This is followed by a Suzuki-Miyaura coupling reaction to attach the bipyridine unit .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs .
化学反応の分析
Types of Reactions
5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The pyridine and oxadiazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings .
科学的研究の応用
5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine involves its interaction with specific molecular targets. For example, it can bind to metal ions to form coordination complexes, which can then interact with biological molecules such as proteins and DNA . The pathways involved in its biological activity are still under investigation, but it is believed to modulate various cellular processes through its interactions with these targets .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Imidazole-containing compounds: Widely used in medicinal chemistry for their broad range of biological activities.
Uniqueness
5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3’-bipyridine is unique due to its combination of pyridine and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
特性
CAS番号 |
856570-73-5 |
|---|---|
分子式 |
C18H13N5O |
分子量 |
315.3 g/mol |
IUPAC名 |
5-(3-methyl-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13N5O/c1-12-9-20-11-14(13-5-4-7-19-10-13)16(12)18-22-17(23-24-18)15-6-2-3-8-21-15/h2-11H,1H3 |
InChIキー |
IRXSLFUCGOHLTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1C2=NC(=NO2)C3=CC=CC=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxopropyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8679470.png)







![2-Chloro-5-methyl-thiazolo[4,5-b]pyridine](/img/structure/B8679508.png)




